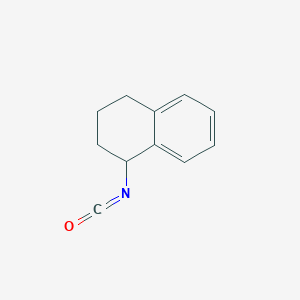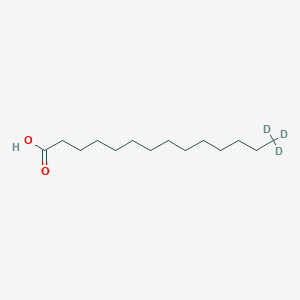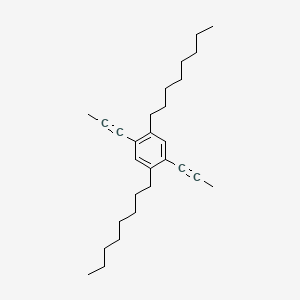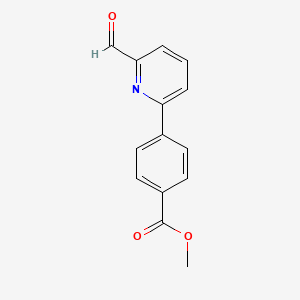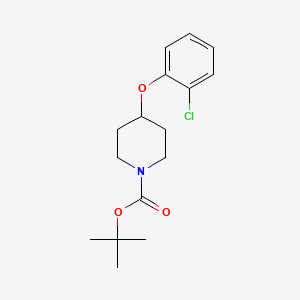
Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds has been evaluated using X-ray diffraction (XRD) and optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was also compared with the crystal structure determined using single-crystal (XRD), and the results were consistent .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Derivatives
"tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates" are prepared from Boc-Asp-O(t)Bu and other beta-amino acids. These compounds serve as precursors for the synthesis of cis-4-hydroxy delta-lactams and 4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, demonstrating their importance in the enantiopure synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives. This showcases the chemical's utility in creating building blocks for further synthesis of complex molecules (Marin et al., 2004).
Synthesis of Piperidine Derivatives
Research demonstrates the synthesis of "4-Chloropiperidine Hydrochloride" from piperidin-4-one hydrochloride, highlighting the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a key intermediate. This process emphasizes the role of tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate in synthesizing piperidine derivatives, which are crucial in pharmaceutical applications (Zhang Guan-you, 2010).
Molecular Packing Studies
X-ray studies of tert-butyl derivatives reveal intricate molecular packing driven by strong hydrogen bonds, offering insights into the structural properties of these compounds. Such studies are essential for understanding the chemical's behavior in various conditions and its potential applications in material science (Didierjean et al., 2004).
Development of Biologically Active Compounds
Tert-butyl derivatives are critical intermediates in synthesizing biologically active compounds like crizotinib. The synthesis of "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" exemplifies the compound's utility in developing targeted therapies (Kong et al., 2016).
Synthesis of Oxygen Heterocycles
The chemical is also used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This application is crucial for creating novel compounds with potential therapeutic properties (Moskalenko & Boev, 2014).
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMADZUIDYBWTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587448 | |
| Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
CAS RN |
552868-10-7 | |
| Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

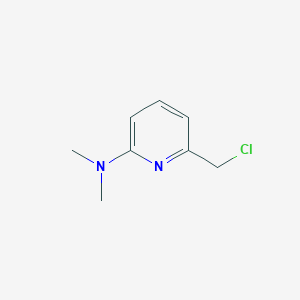

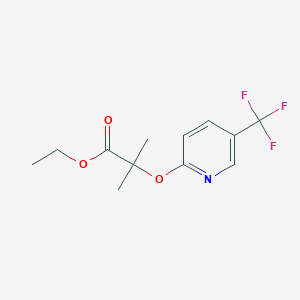
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)
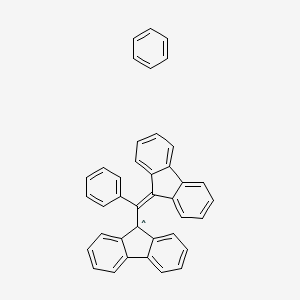

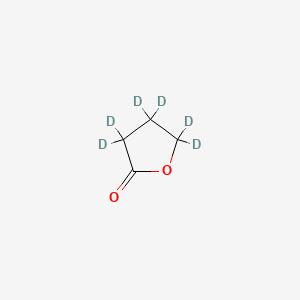
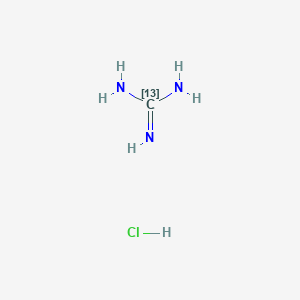

![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)
